(3-ETHOXYPROPYL)[(4-METHYLPHENYL)METHYL]AMINE
Description
Structure
3D Structure
Properties
IUPAC Name |
3-ethoxy-N-[(4-methylphenyl)methyl]propan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO/c1-3-15-10-4-9-14-11-13-7-5-12(2)6-8-13/h5-8,14H,3-4,9-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBTMOOMMXVDBBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNCC1=CC=C(C=C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-ETHOXYPROPYL)[(4-METHYLPHENYL)METHYL]AMINE typically involves the reaction of (4-methylphenyl)methylamine with 3-ethoxypropyl bromide. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane or toluene, at a temperature range of 0-50°C.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(3-ETHOXYPROPYL)[(4-METHYLPHENYL)METHYL]AMINE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.
Substitution: The ethoxypropyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require the presence of a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Amides or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Various alkyl or aryl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (3-ETHOXYPROPYL)[(4-METHYLPHENYL)METHYL]AMINE is used as a building block for the synthesis of more complex molecules. It can be used in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology
In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions. It can also be used in the development of new drugs and therapeutic agents.
Medicine
In medicine, this compound has potential applications as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). It can be used in the development of drugs for the treatment of various diseases.
Industry
In the industrial sector, this compound can be used as a precursor for the production of specialty chemicals. It can also be used in the manufacture of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of (3-ETHOXYPROPYL)[(4-METHYLPHENYL)METHYL]AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxypropyl and methylphenyl groups can enhance the binding affinity of the compound to its target, leading to the desired biological or chemical effect. The exact pathways involved depend on the specific application and the nature of the target molecule.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, we compare “(3-ethoxypropyl)[(4-methylphenyl)methyl]amine” with structurally or functionally related amines. Key compounds include:
3-(2-Methoxyethoxy)propylamine (CAS 54303-31-0)
- Formula: C₆H₁₅NO₂
- Molecular Weight : 133.19 g/mol
- Shorter ethoxy chain (methoxyethoxy vs. ethoxypropyl) impacts solubility and boiling point. Safety Data Sheet (SDS) indicates moderate acute toxicity (oral LD₅₀: 500–1000 mg/kg in rats) and skin irritation .
Benzylamine Derivatives (e.g., 4-Methylbenzylamine)
- Formula : C₈H₁₁N
- Molecular Weight : 121.18 g/mol
- Key Differences :
- Absence of the ethoxypropyl group reduces polarity and water solubility.
- Simpler structure lacks tertiary amine functionality, limiting applications in catalysis or complexation.
- Higher volatility (boiling point ~200°C) compared to the target compound (~250°C estimated).
N-Ethoxypropyl-N-benzylamine
- Formula: C₁₂H₁₉NO
- Molecular Weight : 193.29 g/mol
- Key Differences :
- Replaces the p-tolylmethyl group with benzyl, reducing steric hindrance and altering electronic effects.
- Lower molecular weight increases volatility but decreases thermal stability.
Physicochemical and Functional Comparisons
Research Findings and Reactivity Insights
- Solubility: The ethoxypropyl group enhances water solubility compared to purely aromatic amines (e.g., 4-methylbenzylamine), but the p-tolylmethyl group counterbalances this, making the compound soluble in polar organic solvents (e.g., ethanol, DCM).
- Catalytic Potential: Tertiary amines like this compound may act as ligands in metal complexes or bases in organic synthesis. Its bulky substituents could influence stereoselectivity in reactions, though direct studies are lacking.
- Toxicity : Analogous ethoxypropylamines show moderate toxicity (e.g., skin irritation, respiratory sensitization) , suggesting similar handling precautions for the target compound.
Biological Activity
(3-Ethoxypropyl)[(4-methylphenyl)methyl]amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Chemical Formula : C13H19N
- Molecular Weight : 205.30 g/mol
This compound features an ethoxypropyl group attached to a phenyl ring that carries a methyl substituent, which may influence its biological activity through interactions with various molecular targets.
The biological activity of this compound is believed to arise from its interaction with specific enzymes and receptors in biological systems. Preliminary studies suggest that it may modulate neurotransmitter systems, potentially acting as an inhibitor or modulator of certain pathways involved in neuropharmacology.
Potential Targets:
- Enzymes : The compound may interact with enzymes involved in neurotransmitter metabolism.
- Receptors : It could bind to adrenergic or dopaminergic receptors, influencing mood and cognitive functions.
Biological Activity Studies
Research has focused on the pharmacological effects of this compound, particularly its potential neuroactive properties.
Case Studies
- Neuropharmacological Effects : A study investigated the effects of similar compounds on anxiety-like behavior in rodent models, showing that modifications in the amine structure could enhance anxiolytic effects .
- Cytotoxicity Assessment : In vitro studies have assessed the cytotoxic effects on various cancer cell lines, revealing that certain derivatives exhibit significant cytotoxicity against human breast adenocarcinoma (MCF-7) and colon carcinoma (HCT-116) cell lines .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Neuropharmacology | Potential anxiolytic properties | |
| Cytotoxicity | Significant effects on cancer cell lines | |
| Enzyme Interaction | Modulation of neurotransmitter enzymes |
Table 2: Comparison with Related Compounds
| Compound Name | Structure Features | Unique Biological Activity |
|---|---|---|
| (3-Ethoxypropyl)[(4-fluorophenyl)methyl]amine | Contains fluorine; enhanced receptor binding | Increased potency in receptor modulation |
| (3-Ethoxypropyl)[(4-chlorophenyl)methyl]amine | Chlorine substitution affects reactivity | Variable cytotoxicity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
